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Compound of Interest

Compound Name: Naadp

Cat. No.: B056018 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to utilizing nicotinic acid adenine

dinucleotide phosphate (NAADP) microinjection for the controlled induction of intracellular

calcium (Ca²⁺) signals. This powerful technique is essential for investigating Ca²⁺ signaling

pathways, screening potential therapeutic compounds that modulate these pathways, and

understanding the physiological roles of NAADP-mediated Ca²⁺ release.

NAADP is a potent intracellular second messenger that mobilizes Ca²⁺ from acidic organelles,

such as lysosomes, through the activation of two-pore channels (TPCs).[1][2] This initial Ca²⁺

release can then be amplified by Ca²⁺-induced Ca²⁺ release (CICR) from the

endoplasmic/sarcoplasmic reticulum (ER/SR) via inositol 1,4,5-trisphosphate receptors (IP₃Rs)

and ryanodine receptors (RyRs).[1][3] The unique mechanism of NAADP action, often initiating

localized Ca²⁺ signals that propagate into global waves or oscillations, makes it a critical tool

for dissecting the spatiotemporal dynamics of Ca²⁺ signaling.[2][4]

Data Presentation
The following tables summarize quantitative data from key experiments involving NAADP-

induced Ca²⁺ signaling.

Table 1: Effective Concentrations of NAADP and Effects on Ca²⁺ Signals
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Cell Type
NAADP
Concentration

Observed Ca²⁺
Signal

Key Findings Reference

Sea Urchin Eggs 30 nM (EC₅₀) Ca²⁺ release

NAADP is the

most potent Ca²⁺

mobilizing agent

compared to IP₃

and cADPR.

[5]

Sea Urchin Eggs 0.5 µM (caged)

Long-lasting

Ca²⁺ oscillations

(up to 80 min)

NAADP induces

oscillations by

releasing Ca²⁺

from a distinct

store, which then

primes CICR

stores.[3]

[3]

Jurkat T-

lymphocytes
30 nM

Subcellular Ca²⁺

signaling

Demonstrates

localized Ca²⁺

release in

response to low

NAADP

concentrations.

[6]

Jurkat T-

lymphocytes
100 nM

Global Ca²⁺

signal

Higher

concentrations

lead to a more

widespread

cellular Ca²⁺

response.

[6]

Pancreatic

Acinar Cells

Nanomolar

concentrations

Trigger Ca²⁺

release amplified

by CICR through

RyRs.

Establishes the

"trigger"

hypothesis for

NAADP action.

[5]

Table 2: Pharmacological Modulation of NAADP-Induced Ca²⁺ Signals in Sea Urchin Eggs
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Modulator Concentration

Effect on
NAADP-
Induced Ca²⁺
Oscillations

Mechanism of
Action

Reference

Heparin 2.5 - 5 mg/ml

Inhibited the first

Ca²⁺ oscillation

and shortened

the transient

duration.

Antagonist of IP₃

binding to its

receptor.

[3]

8-amino-cADPR 5 µM

Inhibited

subsequent Ca²⁺

oscillations.

Antagonist of

cADPR binding

to its receptor.

[3]

Experimental Protocols
Protocol 1: Microinjection of NAADP into Sea Urchin
Eggs and Calcium Imaging
This protocol is adapted from methodologies used in studies on sea urchin eggs, a model

system for studying NAADP signaling.[3]

1. Materials and Reagents:

Sea urchins (Lytechinus pictus)

0.5 M KCl

Artificial sea water (ASW): 435 mM NaCl, 40 mM MgCl₂, 15 mM MgSO₄, 11 mM CaCl₂, 10

mM KCl, 2.5 mM NaHCO₃, 1 mM EDTA

NAADP stock solution (e.g., 1 mM in injection buffer)

Caged NAADP (optional, for photolysis experiments)

Calcium indicator dye (e.g., Oregon Green 488 BAPTA Dextran, Fluo-3)
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Injection buffer (e.g., 125 mM K⁺-glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 3 mM

Mg-ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH)[1]

Microinjection system (e.g., FemtoJet, Eppendorf)

Inverted fluorescence microscope with a high-speed camera

Micropipettes

2. Procedure:

Egg Preparation:

1. Induce spawning by injecting 0.5 M KCl into the sea urchin's coelomic cavity.[3]

2. Collect eggs in ASW.

3. De-jelly the eggs by passing them through a 90 µm nylon mesh.[3]

4. Wash the eggs twice by gentle centrifugation and resuspend in fresh ASW.

Dye Loading:

1. Load the eggs with the chosen calcium indicator dye according to the manufacturer's

instructions. For microinjection of the dye, co-inject with NAADP. A final intracellular

concentration of 10 µM for Oregon Green 488 BAPTA Dextran is effective.[3]

Microinjection:

1. Prepare micropipettes with a tip diameter of ~0.5 µm.

2. Load the micropipette with the NAADP solution diluted in injection buffer to the desired

final concentration.

3. Place the eggs in a chamber on the microscope stage.

4. Under microscopic guidance, carefully insert the micropipette into an egg and inject a

small volume of the NAADP solution.
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Calcium Imaging:

1. Immediately after injection, begin acquiring fluorescence images at a high frame rate.

2. Monitor the changes in fluorescence intensity over time, which correspond to changes in

intracellular Ca²⁺ concentration.

3. For experiments with caged NAADP, deliver a brief pulse of UV light to photorelease the

NAADP and initiate the Ca²⁺ signal.[3]

Protocol 2: Intracellular Dialysis of NAADP in
Mammalian Cells (e.g., Jurkat T-lymphocytes) and
Calcium Imaging
This protocol uses the whole-cell patch-clamp configuration to introduce NAADP into the cell.

[1]

1. Materials and Reagents:

Jurkat T-lymphocytes

Poly-D-lysine coated glass-bottom dishes

RPMI 1640 medium

Fura-2 AM

Physiological Salt Solution (PSS)

Pipette solution: 125 mM K⁺-glutamate, 10 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 3 mM Mg-

ATP, 0.1 mM Na-GTP, 10 mM EGTA, 5 mM HEPES, pH 7.2 with KOH.[1]

NAADP (to be added to the pipette solution at the desired final concentration, e.g., 100 nM)

[1]

Patch-clamp rig with an inverted microscope and fluorescence imaging system.

2. Procedure:
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Cell Preparation:

1. Culture Jurkat T-lymphocytes in RPMI 1640 medium.

2. Plate the cells on poly-D-lysine coated glass-bottom dishes and allow them to adhere.

Dye Loading:

1. Incubate the cells with 5 µM Fura-2 AM in PSS for 30 minutes.[1]

2. Wash the cells and superfuse with Fura-2 free PSS for at least 30 minutes before starting

the experiment.[1]

Intracellular Dialysis (Whole-Cell Patch-Clamp):

1. Place the dish on the microscope stage.

2. Prepare a patch pipette with the pipette solution containing the desired concentration of

NAADP.

3. Establish a whole-cell patch-clamp configuration on a target cell.

4. Once in the whole-cell mode, the NAADP will diffuse from the pipette into the cell

cytoplasm.

Calcium Imaging:

1. Excite the Fura-2 loaded cells at 340 nm and 380 nm and record the emission at 510 nm.

2. The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular

Ca²⁺ concentration.

3. Record the changes in the fluorescence ratio over time to monitor the NAADP-induced

Ca²⁺ signal.

Visualizations
NAADP Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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